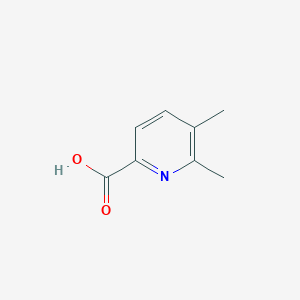

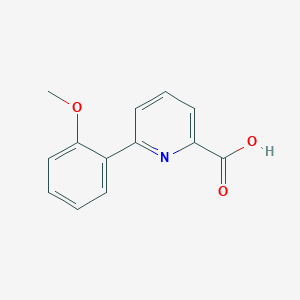

6-(2-Methoxyphenyl)picolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biodegradation and Environmental Remediation

- Biodegradation of Picolinic Acid: Rhodococcus sp. PA18, a Gram-positive bacterium, can aerobically utilize picolinic acid as a carbon and energy source. This strain has potential for bioremediation of environments polluted with picolinic acid, producing 6-hydroxypicolinic acid as a major metabolite (Zhang et al., 2019).

- Novel Decarboxylase in Picolinic Acid Catabolism: Alcaligenes faecalis JQ135 utilizes picolinic acid as its carbon and nitrogen source, involving a novel amidohydrolase 2 family decarboxylase, PicC. This enzyme catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine, providing insights into picolinic acid degradation at the molecular level (Qiu et al., 2018).

Coordination Chemistry and Photophysical Properties

- Lanthanide Sensitizers: 6-phosphoryl picolinic acid derivatives were synthesized as europium and terbium sensitizers, revealing stable complexes and significant photophysical properties. The emission intensity and lifetimes of these complexes provide insights into potential applications in luminescence and bioimaging (Andres & Chauvin, 2011).

- Hexadentate Picolinic Acid Based Bispidine Ligands: These ligands, with their preorganization for octahedral coordination geometries, exhibit high stability and defined geometric preferences, indicating potential utility in coordination chemistry and catalysis (Comba et al., 2016).

Molecular and Spectroscopic Characterization

- Characterization of Picolinic Acid Derivatives: Spectroscopic techniques (FT-IR, UV-Vis) and DFT calculations were used to characterize picolinic acid and its derivatives, revealing their antibacterial and antifungal activities and DNA interactions. These compounds demonstrate significant bioactive potential (Tamer et al., 2018).

Extraction and Separation Techniques

- Reactive Extraction of Picolinic Acid: The study explores non-toxic extractant-diluent systems for the recovery of picolinic acid from dilute aqueous solutions. It emphasizes the importance of appropriate extractant-diluent selection for efficient and environmentally friendly extraction processes (Datta & Kumar, 2014).

Propriétés

IUPAC Name |

6-(2-methoxyphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(14-10)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKISLHFFDIVAAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509789 |

Source

|

| Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxyphenyl)picolinic acid | |

CAS RN |

86696-69-7 |

Source

|

| Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

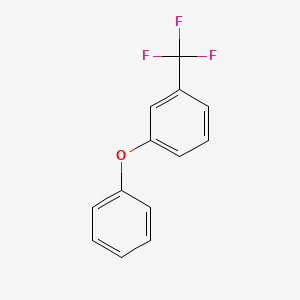

![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1316797.png)